Sulfobetaine

Descripción general

Descripción

Sulfobetaine is a zwitterionic surfactant, meaning it possesses both positive and negative charges within the same molecule. This unique structure allows this compound to exhibit excellent solubility in water and detergency properties . It is structurally similar to alkylbetaines, but with a sulfonate group replacing the carboxylic acid group .

Métodos De Preparación

Sulfobetaine can be synthesized through various methods. One common laboratory synthesis involves the reaction of 1,3-propanesultone or 1,4-butanesultone with corresponding N,N-dimethylalkylamine in ethyl acetate at room temperature . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Sulfobetaine undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable zwitterionic structure.

Substitution Reactions: this compound can participate in substitution reactions, particularly involving its sulfonate group.

Polymerization: This compound can be polymerized to form zwitterionic polymers, which are used in various applications.

Common reagents used in these reactions include strong acids or bases, depending on the desired reaction pathway. Major products formed from these reactions often include modified this compound derivatives or polymers with enhanced properties.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Antifouling Coatings

Sulfobetaine-based materials are extensively studied for their antifouling properties. These materials reduce protein adsorption and cell adhesion on surfaces, making them ideal for medical devices such as catheters and artificial organs. A study demonstrated that zwitterionic polythis compound methacrylate coatings significantly decreased platelet fouling in artificial lung circuits, which is crucial for preventing thrombosis during extracorporeal membrane oxygenation (ECMO) procedures .

1.2 Drug Delivery Systems

This compound is incorporated into biodegradable polymers for drug delivery applications. Research indicates that this compound-modified polymers can enhance the release profiles of therapeutic agents while maintaining structural integrity in biological environments. For instance, this compound-containing polycaprolactone (PCL) polymers have been developed for localized drug delivery in cancer treatment, showcasing improved drug availability at target sites and reduced systemic toxicity .

1.3 Antibacterial Properties

The antibacterial activity of this compound copolymers has been investigated for potential applications in aquaculture and medical fields. A study synthesized quaternary ammonium this compound copolymers that exhibited significant antibacterial effects against Escherichia coli, demonstrating their potential as antibacterial coatings for medical implants .

Material Science Applications

2.1 Surfactants in Oil Recovery

This compound surfactants have been explored for their effectiveness in tertiary oil recovery processes. Their unique structure allows them to reduce interfacial tension between oil and water phases, enhancing oil extraction efficiency. Research has highlighted the synthesis and application of this compound surfactants in improving oil recovery rates .

2.2 Chromatography

In analytical chemistry, this compound is utilized as a stationary phase in high-performance liquid chromatography (HPLC). Its polar characteristics enable the separation of various compounds, including vitamins and bioactive molecules, enhancing the efficiency of chromatographic analyses .

Case Study 1: Antifouling Coatings

A comprehensive study evaluated the performance of polythis compound coatings on ECMO circuits. The results indicated that these coatings significantly reduced protein adsorption compared to traditional coatings, leading to lower thrombogenicity and improved device longevity .

Case Study 2: Biodegradable Drug Delivery Systems

Researchers developed a biodegradable polymer implant loaded with isoniazid using this compound modifications to enhance drug release kinetics. The study demonstrated sustained drug release over several weeks while maintaining the structural integrity of the implant in vivo, showcasing its potential for tuberculosis treatment .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which sulfobetaine exerts its effects is primarily through its zwitterionic nature. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets and pathways. For example, in biomedical applications, this compound reduces protein adsorption and limits cellular adhesion by creating a hydrophilic surface that resists fouling .

Comparación Con Compuestos Similares

Sulfobetaine is unique among zwitterionic surfactants due to its sulfonate group. Similar compounds include:

Alkylbetaines: Structurally similar but with a carboxylic acid group instead of a sulfonate group.

Phosphate Betaines: Contain a phosphate group instead of a sulfonate group.

Carboxylate Betaines: Similar to alkylbetaines but with variations in the length and presence of a hydroxyl group spacer.

This compound’s unique structure provides it with distinct properties, such as better solubility in water and enhanced detergency, making it particularly useful in various applications.

Actividad Biológica

Sulfobetaine, a zwitterionic surfactant characterized by its unique structure containing both positive and negative charges, has garnered significant attention in various fields of research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytocompatibility, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a zwitterionic compound, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This dual charge contributes to its amphiphilic nature, making it soluble in both polar and nonpolar solvents. The general structure can be represented as follows:

where represents a hydrocarbon chain that varies in length depending on the specific this compound derivative.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various bacterial strains. Recent studies have quantified its effectiveness through Minimum Inhibitory Concentrations (MICs) and other assays.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| POSS-g-(PDMA-b-PSB) | 10-20 | Escherichia coli |

| Chitosan this compound Film | 15-25 | Staphylococcus aureus |

| This compound Coatings | 5-15 | Pseudomonas aeruginosa |

The study by Matsuoka et al. indicated that block copolymers of this compound demonstrated enhanced antibacterial activity compared to their random counterparts, effectively killing E. coli within 30 minutes . Furthermore, this compound's ability to disrupt biofilm formation has been highlighted, making it a candidate for applications in biomedical coatings .

Cytocompatibility and Biocompatibility

Cytocompatibility is crucial for any compound intended for biomedical applications. In vitro studies have shown that this compound exhibits low toxicity towards mammalian cells. For instance, compounds derived from this compound were predicted to have low toxicity classifications (class 4-5) according to LD50 values .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | LD50 (mg/kg) | Cell Line Tested |

|---|---|---|

| Pyridine Carboxamide | >200 | Human Dermal Fibroblasts |

| Chitosan this compound Film | >300 | Mouse Macrophages |

The anti-inflammatory potential of this compound derivatives has also been investigated, showing dose-dependent inhibition of pro-inflammatory markers such as COX2 and IL-1β .

Therapeutic Applications

This compound is being explored for various therapeutic applications due to its unique properties:

- Antimicrobial Coatings : Its ability to prevent bacterial adhesion makes it suitable for use in medical device coatings.

- Drug Delivery Systems : The amphiphilic nature allows for the formulation of nanoparticles that can enhance drug solubility and stability.

- Biodegradable Materials : Research into chitosan-sulfobetaine composites shows promise in developing biodegradable antibacterial materials suitable for tissue engineering .

Case Studies

- Antimicrobial Coatings : A study evaluated the efficacy of this compound-modified surfaces in preventing biofilm formation on catheters. Results indicated a significant reduction in bacterial adherence compared to unmodified controls.

- Chitosan-Sulfobetaine Films : Research demonstrated that chitosan films incorporated with this compound exhibited not only antibacterial properties but also enhanced cell viability in fibroblast cultures, indicating potential for wound healing applications .

Propiedades

IUPAC Name |

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

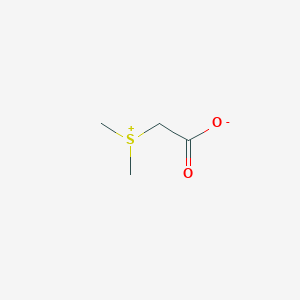

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do sulfobetaines interact with biological systems, and what are the downstream effects?

A1: Sulfobetaines are known for their excellent biocompatibility, largely attributed to their unique zwitterionic nature. They form a tightly bound hydration shell through strong ion-dipole interactions with water molecules []. This hydration layer acts as a barrier, effectively reducing non-specific protein adsorption [, , ], cell adhesion [, , , ], and bacterial attachment [, ]. This characteristic renders them highly desirable for biomedical applications, especially in developing anti-fouling materials [, , ] and blood-contacting devices [, , ].

Q2: What is the general structure of a sulfobetaine molecule?

A2: Sulfobetaines are characterized by the presence of both a quaternary ammonium cation and a sulfonate anion within the same molecule, typically separated by a short alkyl chain. This arrangement leads to overall electroneutrality despite the presence of charged groups.

Q3: Is there spectroscopic data available that confirms the presence of this compound on modified surfaces?

A3: Yes, several studies utilize spectroscopic techniques to confirm the successful incorporation of this compound. For instance, Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly employed to verify the presence of characteristic chemical bonds associated with this compound on modified surfaces [, , ].

Q4: How stable are this compound-based surfactants under harsh reservoir conditions?

A4: this compound surfactants exhibit remarkable stability in high salinity and high-temperature environments, often encountered in enhanced oil recovery (EOR) applications [, , ]. Studies have shown that compared to other ionic surfactants like carboxylates and sulfates, sulfobetaines demonstrate superior long-term thermal stability at elevated temperatures (e.g., 95 °C for 150 days) and high salinity (e.g., TDS = 57,600 ppm) []. This makes them promising candidates for enhancing oil recovery in challenging reservoir conditions.

Q5: How does the incorporation of this compound into polymers impact their properties and applications?

A5: Incorporating this compound into polymer matrices significantly alters their properties, enhancing their hydrophilicity and biocompatibility [, , ]. For instance, this compound-modified poly(vinylidene fluoride) (PVDF) membranes demonstrate significantly improved anti-protein-fouling performance, critical in water treatment and biomedical applications []. The presence of the amide group in the this compound structure contributes to enhanced hydrophilicity and stability, leading to a more robust anti-fouling performance [].

Q6: Have there been any computational studies exploring the interactions of sulfobetaines at the molecular level?

A6: Yes, molecular simulations have been employed to understand the self-assembled structure and behavior of this compound monolayers. For instance, molecular dynamics simulations revealed that this compound forms a stable, ordered monolayer on gold (Au (111)) surfaces []. The simulations provided insights into the orientation of this compound molecules on the surface and the formation of a robust water film, further supporting their anti-fouling properties.

Q7: How do structural modifications of the this compound molecule affect its properties and applications?

A7: Structural modifications in the this compound molecule, like varying the alkyl chain length, introducing hydroxyl groups, or changing the counterions, significantly influence their surface activity, critical micelle concentration (CMC), and interfacial tension properties [, ]. For example, increasing the alkyl chain length generally leads to lower CMC values and reduced surface tension []. These modifications allow for tailoring the properties of sulfobetaines for specific applications, such as enhanced oil recovery, detergency, or surface modification.

Q8: How does the length of the carbon spacer between the charged groups in sulfobetaines influence their antifouling properties?

A8: The length of the carbon spacer between the positively charged quaternary ammonium group and the negatively charged sulfonate group in sulfobetaines plays a crucial role in their antifouling performance. Studies comparing sulfobetaines with varying spacer lengths (SB-2 with two methylene groups, SB-3 with three methylene groups) revealed that both the spacer length and the nature of the charged groups influence the antifouling capacity []. Understanding this relationship allows for optimizing the this compound structure for specific anti-fouling applications.

Q9: How do different formulation strategies impact the stability and efficacy of this compound-based materials?

A9: Formulating stable and effective this compound-based materials requires careful consideration of factors like concentration, solvent, and potential interactions with other components. For example, in the context of antimicrobial applications, incorporating sulfobetaines into polymer matrices at specific concentrations can influence their activity against different microbial strains []. Additionally, the choice of solvent and polymerization techniques can affect the final properties and efficacy of this compound-based coatings and materials.

Q10: Are there specific SHE regulations governing the use and disposal of this compound-based materials?

A10: SHE regulations regarding sulfobetaines can vary depending on the specific application, the this compound derivative in question, and the geographical location. While generally considered biocompatible, it is crucial to consult and adhere to the relevant safety data sheets and regulations when handling, using, and disposing of this compound-based materials.

Q11: What is the biocompatibility of this compound-modified materials for biomedical applications?

A11: this compound-modified materials have demonstrated excellent biocompatibility in various studies [, , , ]. For example, this compound-modified poly(ethylene terephthalate) (PET) films showed reduced platelet adhesion and activation compared to unmodified PET, indicating improved blood compatibility []. Moreover, these modified surfaces exhibited suppressed inflammatory responses, suggesting their potential for use in blood-contacting devices and other biomedical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.